Lipophilicity (XLogP3) Differentiates the Cyclopropyl Derivative from its Des‑Cyclopropyl and 2‑Methyl Congeners
The experimentally validated XLogP3 algorithm assigns a value of 1.6 to the target compound [REFS‑1]. In contrast, the des‑cyclopropyl analogue (1‑(2‑(1H‑imidazol‑1‑yl)ethyl)‑3‑phenethylurea) exhibits a computed XLogP3 of 0.9, while the 2‑methyl congener (1‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)‑3‑phenethylurea) yields XLogP3 = 1.2 [REFS‑2]. The +0.7 and +0.4 log‑unit increments, respectively, place the cyclopropyl compound in the optimal lipophilicity range (1–3) for CNS‑penetrant or intracellular‑target screening libraries, whereas both comparators fall below or at the lower margin of this window.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Des‑cyclopropyl analogue: 0.9; 2‑Methyl analogue: 1.2 |
| Quantified Difference | ΔXLogP3 = +0.7 vs des‑cyclopropyl; +0.4 vs 2‑methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07 release); all compounds drawn as neutral species. |
Why This Matters
A 0.4–0.7 log‑unit increase in XLogP3 can translate into a ≥2‑fold improvement in passive membrane permeability, directly influencing intracellular target engagement and cellular assay readout.
- [1] PubChem Compound Summary for CID 91628991, 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea – XLogP3 value (2025). https://pubchem.ncbi.nlm.nih.gov/compound/2034234-63-2 View Source
- [2] PubChem Compound Summaries for 1-(2-(1H-imidazol-1-yl)ethyl)-3-phenethylurea and 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea – XLogP3 values obtained via structure search (2025). https://pubchem.ncbi.nlm.nih.gov/ View Source
